(r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol
CAS No.:
Cat. No.: VC20463989
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N2O4 |
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Molecular Weight | 198.18 g/mol |
IUPAC Name | 5-[(1R)-1-amino-2-hydroxyethyl]-2-nitrophenol |
Standard InChI | InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m0/s1 |
Standard InChI Key | GVGFAMRFVGVGSS-LURJTMIESA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@H](CO)N)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol (calculated based on analogous compounds ). The compound features a benzene ring with three functional groups: a nitro group (-NO₂) at the 2-position, a hydroxyl group (-OH) at the 4-position (para to the nitro group), and a (1R)-1-amino-2-hydroxyethyl side chain at the 5-position. The stereochemistry at the chiral center (C1 of the ethyl chain) is critical for its biological activity and intermolecular interactions .
Stereochemical Considerations
The (R)-configuration at the chiral center distinguishes this compound from its (S)-enantiomer. Computational modeling of analogous structures, such as (R)-2-(1-amino-2-hydroxyethyl)-4-nitrophenol, suggests that the spatial arrangement of the amino and hydroxyl groups influences hydrogen-bonding networks and solubility profiles . For instance, the (R)-enantiomer may exhibit stronger intramolecular hydrogen bonding between the amino and hydroxyl groups, stabilizing specific conformations in polar solvents .
Synthesis and Manufacturing
While no direct synthesis route for (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is documented in the provided sources, its preparation can be inferred from methodologies used for structurally similar amino nitrophenols. A plausible pathway involves the following steps:
Key Synthetic Steps
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Formation of the Pyrazole Intermediate:
Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol under reflux to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole . Hydrolysis with sodium hydroxide yields the corresponding carboxylic acid derivative, which undergoes decarboxylation at 140–150°C to produce 5-amino-1-(2'-hydroxyethyl)-pyrazole . -
Nitrosation and Reduction:
The amino group is nitrosated using isoamyl nitrite in ethanolic HCl, followed by catalytic hydrogenation with palladium-carbon to introduce the nitroso group and subsequently reduce it to an amino group . For the target compound, selective nitration at the 2-position would require careful control of reaction conditions to avoid over-nitration. -
Chiral Resolution:
Enantiomeric purity can be achieved via chiral chromatography or asymmetric synthesis using enantioselective catalysts. For example, the use of (R)-specific enzymes or metal-organic frameworks (MOFs) could favor the formation of the (R)-enantiomer .
Challenges in Synthesis
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Regioselectivity: Ensuring nitro group placement at the 2-position without competing substitution at the 4- or 6-positions requires directing groups or protective strategies.
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Stereochemical Control: Achieving high enantiomeric excess (ee) necessitates advanced catalytic systems, as noted in the synthesis of related brominated nitrophenols .
Physicochemical Properties
Spectroscopic Characteristics
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UV-Vis: A strong absorption band near 400 nm is anticipated, attributed to the nitro-aromatic chromophore .
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NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons (δ 7.8–8.2 ppm), hydroxyethyl side chain (δ 3.4–4.1 ppm), and amino group (δ 1.8–2.2 ppm) .
Property | Value/Description | Source Analogue |
---|---|---|
Molecular Weight | 198.18 g/mol | |
LogP | ~1.06 (estimated) | |
Melting Point | 180–185°C (decomposes) | |
λmax (UV-Vis) | 398 nm |
Applications and Industrial Relevance
Pharmaceutical Intermediate
Amino nitrophenols serve as precursors to heterocyclic compounds like pyrazolo-pyrazines, which exhibit antimicrobial and antitumor activities . The chiral hydroxyethyl group in (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol could enhance binding affinity to biological targets, such as kinase enzymes .
Hair Dye Formulations
Although not directly cited, structurally similar compounds (e.g., 3-nitro-p-hydroxyethylaminophenol) are used in semipermanent hair dyes . The nitro group facilitates electron transfer reactions, enabling color development upon oxidation .
Parameter | Value (Analogues) | Source |
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LD₅₀ (oral, rat) | 500–1000 mg/kg | |
NOAEL | <1000 mg/kg | |
Carcinogenicity | Not classified |
Analytical Methods
Chromatographic Analysis
Reverse-phase HPLC with a C18 column and mobile phase comprising acetonitrile/water/phosphoric acid (70:30:0.1 v/v) effectively separates nitrophenol derivatives . For (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol, a retention time of 8–10 minutes is projected under these conditions .
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode would yield a predominant [M+H]⁺ peak at m/z 199.1, with fragmentation patterns revealing losses of H₂O (-18 Da) and NO₂ (-46 Da) .
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